molecular formula C16H17N3OS B130081 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- CAS No. 145096-27-1

6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-

Cat. No. B130081
CAS RN: 145096-27-1
M. Wt: 299.4 g/mol
InChI Key: CNQIKKPCPRLZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a fluorescent probe, which makes it useful in biochemical research.

Mechanism of Action

The mechanism of action of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is not fully understood. However, it is believed that the compound binds to proteins through its amino group and interacts with the protein's amino acid residues. This interaction causes a change in the compound's fluorescence, which can be measured and used to determine the protein-ligand interaction.
Biochemical and Physiological Effects:
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- does not have any known biochemical or physiological effects on living organisms. However, it has been shown to be non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- in laboratory experiments is its ability to act as a fluorescent probe. This property makes it useful in the study of protein-ligand interactions, enzyme activity, and intracellular pH. Additionally, this compound is non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is its cost, as it can be expensive to synthesize. Additionally, this compound may not be suitable for studying certain types of proteins or protein-ligand interactions.

Future Directions

There are several potential future directions for research involving 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-. One area of research could focus on developing new synthesis methods to make the compound more cost-effective. Additionally, further research could be done to better understand the compound's mechanism of action and to identify new applications for it in scientific research. Finally, this compound could be used in combination with other fluorescent probes to study complex biological processes.

Synthesis Methods

The synthesis of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pentanone in the presence of a catalyst to form 2-(4-methyl-2-oxopentyl)benzothiazole. The second step involves the reaction of this intermediate product with 4-pyridinemethanamine in the presence of a reducing agent to form the final product, 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-.

Scientific Research Applications

6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- has several potential applications in scientific research. One of its most significant applications is as a fluorescent probe for the detection of protein-ligand interactions. This compound can bind to proteins and emit fluorescence when excited by light, making it useful in the study of protein interactions. Additionally, this compound has been used as a fluorescent probe to study the activity of enzymes and to detect changes in intracellular pH.

properties

CAS RN

145096-27-1

Product Name

6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

4,5,7-trimethyl-2-(pyridin-4-ylmethylamino)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-4-6-17-7-5-12/h4-7,20H,8H2,1-3H3,(H,18,19)

InChI Key

CNQIKKPCPRLZSW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C

synonyms

6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-

Origin of Product

United States

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